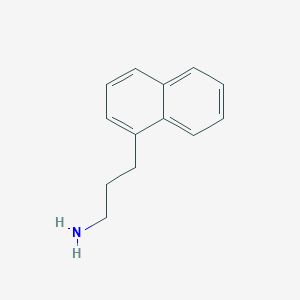

3-(Naphthalen-1-yl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-naphthalen-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNSJJCXHBHYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456148 | |

| Record name | 3-(naphthalen-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24781-50-8 | |

| Record name | 3-(naphthalen-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Naphthalen-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(Naphthalen-1-yl)propan-1-amine, a key intermediate in various chemical and pharmaceutical applications. The guide details two principal methodologies: the reductive amination of 3-(naphthalen-1-yl)propanal and the reduction of 3-(naphthalen-1-yl)propanenitrile. Each pathway is presented with detailed experimental protocols, a comparative analysis of quantitative data, and logical workflow diagrams to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two distinct and effective routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process.

1. Reductive Amination of 3-(Naphthalen-1-yl)propanal: This is often considered the most direct route to the target amine.[1] The synthesis commences with the precursor 3-(naphthalen-1-yl)propanal, which is reacted with ammonia to form an intermediate imine. This imine is then reduced in situ to the final primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for reducing imines in the presence of aldehydes.[1]

2. Reduction of 3-(Naphthalen-1-yl)propanenitrile: This pathway involves the initial synthesis of 3-(naphthalen-1-yl)propanenitrile, typically via a Friedel-Crafts reaction. The subsequent reduction of the nitrile group yields the desired primary amine. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, for example, with hydrogen gas over a palladium on carbon (Pd/C) catalyst.[1] A notable challenge in the initial Friedel-Crafts step is the potential for the formation of di-alkylated byproducts, which may necessitate chromatographic purification.[1]

Comparative Data of Synthesis Pathways

The following table summarizes the key quantitative data for the two primary synthesis pathways, offering a clear comparison to aid in methodological selection.

| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nitrile Reduction (Catalytic Hydrogenation) |

| Starting Material | 3-(Naphthalen-1-yl)propanal | 3-(Naphthalen-1-yl)propanenitrile |

| Key Reagents | Ammonia, Sodium Cyanoborohydride | H₂, 10% Pd/C, NaH₂PO₄·H₂O, H₂SO₄ |

| Solvent(s) | Methanol | Dichloromethane, Water |

| Temperature | Room Temperature | 80 °C |

| Pressure | Atmospheric | 6 bar |

| Reaction Time | Not specified in detail | 7 hours |

| Yield | Not specified in detail | ~20% (isolated yield for analogous 3-phenylpropylamine)[2] |

| Purity | Not specified in detail | >99% (for analogous 3-phenylpropylamine)[2] |

| Key Advantages | Direct, one-pot reaction | High purity of the final product |

| Key Challenges | Handling of cyanide-containing reagent | Potential for di-alkylation in precursor synthesis, moderate yield |

Experimental Protocols

Pathway 1: Reductive Amination of 3-(Naphthalen-1-yl)propanal

Materials:

-

3-(Naphthalen-1-yl)propanal

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 3-(Naphthalen-1-yl)propanal in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of ammonia in methanol to the flask and stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

-

Carefully add sodium cyanoborohydride portion-wise to the reaction mixture. The reaction is typically stirred at room temperature overnight.

-

After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a sodium hydroxide solution to a pH greater than 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography or distillation under reduced pressure, to obtain pure this compound.

Pathway 2: Reduction of 3-(Naphthalen-1-yl)propanenitrile via Catalytic Hydrogenation

The following protocol is adapted from a detailed study on the catalytic hydrogenation of the analogous compound, 3-phenylpropionitrile.[2]

Materials:

-

3-(Naphthalen-1-yl)propanenitrile

-

10% Palladium on Carbon (Pd/C) catalyst

-

Dichloromethane

-

Water

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure reactor, combine 3-(naphthalen-1-yl)propanenitrile (1 equivalent), dichloromethane, and water.

-

Add sodium dihydrogen phosphate monohydrate (1 equivalent) and concentrated sulfuric acid (1 equivalent) to the mixture.

-

Add the 10% Pd/C catalyst. The catalyst to substrate ratio can be optimized, for instance, starting with a ratio of 0.3 g of catalyst per gram of nitrile.[2]

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 6 bar.

-

Heat the reaction mixture to 80 °C and maintain stirring for 7 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

-

The resulting this compound can be further purified if necessary, although this method has been shown to produce a product with high purity.[2]

Synthesis Pathway Diagrams

Caption: Overview of the two primary synthesis pathways for this compound.

Caption: Experimental workflow for the reductive amination pathway.

Caption: Experimental workflow for the catalytic hydrogenation of the nitrile precursor.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 3-(Naphthalen-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Naphthalen-1-yl)propan-1-amine is an arylalkylamine characterized by a naphthalene ring linked to a propanamine side chain. This structural arrangement imparts a unique combination of properties, making it a valuable intermediate in organic synthesis. The naphthalene moiety provides a large, electron-rich aromatic system, while the primary amine group serves as a reactive site for various chemical transformations. This guide provides a detailed overview of the core physicochemical properties of this compound, outlines experimental protocols for their determination, and illustrates a common synthetic pathway.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in chemical synthesis and drug design. The following table summarizes key quantitative data for this compound. It is important to note that much of the available data is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | --INVALID-LINK-- |

| Molecular Weight | 185.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 328.9 ± 21.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.049 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 10.22 ± 0.10 (Predicted) | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 24781-50-8 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of chemical compounds. The following are generalized protocols for key properties of amines, which can be adapted for this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity. For a pure crystalline compound, the melting range is typically narrow.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes.[1][2]

-

Procedure :

-

A small amount of the crystalline this compound is placed in a capillary tube and packed to a height of about 2-3 mm.[3]

-

The capillary tube is placed in the heating block of the melting point apparatus.[1]

-

The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can determine an approximate melting range.[4]

-

A second, more precise measurement is performed with a slower heating rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.[3]

-

The temperature at which the first liquid droplet appears and the temperature at which the entire solid has melted are recorded as the melting range.[5]

-

Boiling Point Determination

The boiling point is a key physical constant for a liquid compound.

-

Apparatus : Thiele tube, thermometer, small test tube, capillary tube.[6]

-

Procedure :

-

A small amount of liquid this compound is placed in a small test tube.[6]

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.[6]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[6]

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.[6]

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

-

pKa Determination

The pKa value is a measure of the basicity of the amine.

-

Apparatus : pH meter, burette, beaker, magnetic stirrer.

-

Procedure :

-

A known concentration of this compound is prepared in a suitable solvent (e.g., water or a mixed solvent system if solubility is low).[7]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[7]

-

The pH of the solution is measured after each addition of the acid titrant.[7]

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Solubility Determination

Solubility provides information about the polarity of the molecule.

-

Apparatus : Test tubes, vortex mixer.

-

Procedure :

-

A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[8]

-

A specific volume of solvent (e.g., 0.75 mL of water) is added in portions, with vigorous shaking after each addition.[8]

-

The solubility is observed and recorded.

-

This procedure is repeated with a range of solvents of varying polarities (e.g., ethanol, diethyl ether, 5% HCl, 5% NaOH) to determine the solubility profile.[8][9] Due to the basic nature of the amine, it is expected to be soluble in acidic solutions.[10]

-

Synthetic Pathway Visualization

A common and direct method for the synthesis of this compound is through the reductive amination of 3-(naphthalen-1-yl)propanal.[11] This process involves the reaction of the aldehyde with ammonia to form an imine, which is then reduced to the corresponding primary amine.[11]

Caption: Synthesis workflow for this compound.

Logical Relationship of Physicochemical Properties

The interplay of the structural features of this compound dictates its physicochemical properties and reactivity.

Caption: Interrelation of structure and properties.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. thinksrs.com [thinksrs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. This compound | 24781-50-8 | Benchchem [benchchem.com]

The Multifaceted Biological Activities of 3-(Naphthalen-1-yl)propan-1-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 3-(naphthalen-1-yl)propan-1-amine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the known biological properties of these compounds, focusing on their potential as antimicrobial, anticancer, and anti-inflammatory agents. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development.

Antimicrobial Activity

Derivatives of the naphthalen-1-yl core have demonstrated notable activity against a range of microbial pathogens. The propanamine side chain, in particular, has been associated with antimicrobial and antimalarial properties.

Quantitative Antimicrobial Data

While comprehensive quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, studies on structurally related N-(naphthalen-1-yl)propanamide derivatives provide valuable insights into their potential. Several of these compounds have shown significant anti-gram-positive bacterial activity, with some exhibiting potency comparable to the standard antibiotic chloramphenicol. For instance, certain derivatives have displayed anti-gram-negative bacterial activity against Yersinia enterocolitica.[1]

Table 1: Summary of Antimicrobial Activity for N-(naphthalen-1-yl)propanamide Derivatives [1]

| Compound ID | Target Organism | Activity Metric | Potency |

| 2c | Gram-positive bacteria | MIC | Half the potency of chloramphenicol |

| 2e | Gram-positive bacteria | MIC | Half the potency of chloramphenicol |

| 2f | Gram-positive bacteria | MIC | Half the potency of chloramphenicol |

| 2b | Yersinia enterocolitica | MIC | Not specified |

Note: MIC (Minimum Inhibitory Concentration). Data is qualitative as specific µg/mL values were not provided in the source.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds, based on standard antimicrobial susceptibility testing methods.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: A serial two-fold dilution of the test compounds is prepared in CAMHB directly in the 96-well microtiter plates.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included on each plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity

Naphthalene derivatives have been extensively investigated for their potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Quantitative Anticancer Data

Studies on naphthalene-1,4-dione analogues have provided quantitative data on their cytotoxic activity. While not direct derivatives of this compound, these compounds share the naphthalene core and offer valuable structure-activity relationship (SAR) insights.

Table 2: Cytotoxicity of Naphthalene-1,4-dione Analogues against Human Cancer Cell Lines [2]

| Compound ID | HEC1A (Endometrial Cancer) IC50 (µM) | MAD11 (Non-cancerous) IC50 (µM) | Selectivity Ratio (MAD11/HEC1A) |

| 8 | 9.55 | - | 2.15 |

| 9 | 4.16 | - | 2.90 |

| 10 | 1.24 | - | 2.64 |

| 17 | 15.83 | - | - |

| 19 | 18.60 | - | - |

| 29 | 4.68 | - | 2.45 |

| 30 | 38.01 | - | - |

| 44 | 6.4 | - | 3.6 |

Note: IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HEC1A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity

Certain naphthalene derivatives have demonstrated significant anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways.

Quantitative Anti-inflammatory Data

A study on various synthetic naphthalene derivatives identified a potent inhibitor of voltage-dependent L-type Ca²⁺ currents (ICa,L), which can play a role in neuronal function and inflammation.

Table 3: Anti-inflammatory Activity of a Naphthalene Derivative [3]

| Compound ID | Target | Activity Metric | Potency (µM) |

| TAC (2-hydroxymethyl-1-naphthol diacetate) | L-type Ca²⁺ current (ICa,L) | IC50 | 0.8 |

Experimental Protocol: Neutrophil Degranulation Assay

This protocol outlines a method to assess the inhibitory effect of compounds on the release of granule enzymes from neutrophils, a key event in the inflammatory response.

Objective: To measure the inhibition of fMLP-induced lysozyme release from rat neutrophils.

Materials:

-

Rat neutrophils

-

N-formyl-methionyl-leucyl-phenylalanine (fMLP)

-

Cytochalasin B

-

Test compounds

-

Lysozyme substrate (e.g., Micrococcus lysodeikticus)

-

Spectrophotometer

Procedure:

-

Neutrophil Isolation: Neutrophils are isolated from rat peritoneal lavage or blood using density gradient centrifugation.

-

Pre-incubation: The isolated neutrophils are pre-incubated with the test compounds at various concentrations for a defined period.

-

Stimulation: The cells are then stimulated with fMLP in the presence of cytochalasin B to induce degranulation.

-

Termination: The reaction is stopped by centrifugation at 4°C.

-

Enzyme Assay: The supernatant is collected, and the activity of the released lysozyme is measured by monitoring the decrease in absorbance of a suspension of Micrococcus lysodeikticus at 450 nm.

-

Data Analysis: The inhibitory effect of the compounds is expressed as the percentage of inhibition of lysozyme release compared to the control (stimulated cells without compound).

Modulation of Monoamine Transporters

While specific data for this compound derivatives is limited, the structurally related compound N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is a known selective serotonin and norepinephrine reuptake inhibitor (SNRI). This suggests that the this compound scaffold could be a promising starting point for the development of novel modulators of monoamine transporters, which are key targets for the treatment of depression and other neurological disorders.

Signaling Pathway: Monoamine Reuptake Inhibition

SNRIs act by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron. This inhibition leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in drug discovery. The available data, although not exhaustive for a systematic SAR analysis of this specific scaffold, strongly indicates promising antimicrobial, anticancer, and anti-inflammatory activities. Furthermore, the potential for these compounds to modulate monoamine transporters opens up avenues for the development of novel therapeutics for neurological disorders. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(Naphthalen-1-yl)propan-1-amine and Its Potential Pharmacological Relevance

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(Naphthalen-1-yl)propan-1-amine is primarily documented as a chemical intermediate. As such, there is a notable absence of direct pharmacological and mechanistic studies for this specific compound in publicly available literature. This guide, therefore, extrapolates a potential mechanism of action based on the well-documented pharmacology of structurally analogous naphthylalkylamines. All data and proposed pathways should be interpreted as hypothetical and illustrative of the compound's potential biological activity, pending direct experimental verification.

Introduction and Chemical Identity

This compound belongs to the arylalkylamine class of compounds, characterized by a naphthalene ring system connected to a propyl amine side chain. Its chemical structure suggests potential interactions with biological systems, particularly within the central nervous system, due to its resemblance to known monoaminergic modulators.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 24781-50-8 |

| Molecular Formula | C₁₃H₁₅N |

| Molecular Weight | 185.27 g/mol |

| InChI Key | XSNSJJCXHBHYNS-UHFFFAOYSA-N |

Postulated Mechanism of Action: Monoamine Transporter Modulation

Based on its structural similarity to compounds like naphthylisopropylamine (PAL-287), it is hypothesized that this compound may act as a monoamine releasing agent or reuptake inhibitor. Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are key regulators of neurotransmission and are common targets for psychoactive compounds. The naphthalene group and the alkylamine chain are features found in several potent monoamine transporter ligands.

For instance, Naphthylisopropylamine is a non-neurotoxic releasing agent for serotonin, norepinephrine, and dopamine.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling. It is plausible that this compound could exhibit a similar profile, potentially with varying selectivity for the different transporters.

Monoamine transporters are transmembrane proteins that facilitate the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron.[2][3][4] Inhibition of these transporters prolongs the action of the neurotransmitters. The binding of small molecules to these transporters can either block the reuptake process (inhibition) or induce a conformational change that results in the reverse transport of the neurotransmitter (releasing agent). The interaction is typically with a central binding site within the transmembrane domains of the transporter.[5][6]

Quantitative Data of a Structurally Related Analog: Naphthylisopropylamine (PAL-287)

To provide a quantitative perspective on the potential activity of this compound, the following table summarizes the in vitro data for Naphthylisopropylamine (PAL-287), a potent monoamine releaser.[1][7]

Table 2: In Vitro Potency of Naphthylisopropylamine (PAL-287) as a Monoamine Releasing Agent

| Target | EC₅₀ (nM) for Release |

| Serotonin (SERT) | 3.4 |

| Norepinephrine (NET) | 11.1 |

| Dopamine (DAT) | 12.6 |

EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that induces 50% of the maximal releasing effect.

Table 3: Receptor Binding Profile of Naphthylisopropylamine (PAL-287) [1][7]

| Receptor | EC₅₀ (nM) | Functional Activity |

| 5-HT₂A | 466 | Full Agonist |

| 5-HT₂B | 40 | Full Agonist |

| 5-HT₂C | 2.3 | Partial Agonist |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the precise mechanism of action of this compound.

A common and direct route for the synthesis of this compound is through reductive amination.

-

Precursor: 3-(naphthalen-1-yl)propanal.

-

Reaction: The precursor aldehyde is reacted with ammonia to form an imine intermediate.

-

Reduction: The imine is then reduced in situ to the primary amine.

-

Reducing Agent: A selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) is typically used.

-

Solvent and Conditions: The reaction is generally performed in methanol at room temperature.

Objective: To determine if this compound acts as an inhibitor or releasing agent at SERT, NET, and DAT.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, or DAT are commonly used.

-

Reuptake Inhibition Assay:

-

Cells are plated in 96-well plates.

-

The cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT).

-

A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added.

-

After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated.

-

-

Neurotransmitter Release Assay:

-

Cells are preloaded with a radiolabeled neurotransmitter (e.g., [³H]5-HT).

-

The cells are washed to remove extracellular radioactivity.

-

Varying concentrations of this compound or a reference releasing agent (e.g., p-chloroamphetamine for SERT) are added.

-

After incubation, the amount of radioactivity released into the supernatant is measured.

-

The concentration of the test compound that causes 50% of the maximal release (EC₅₀) is determined.

-

Objective: To determine the binding affinity of this compound to various receptors and transporters.

-

Preparation: Cell membranes expressing the target of interest (e.g., SERT, 5-HT₂A receptor) are prepared.

-

Assay:

-

The membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

-

Visualizations: Workflows and Signaling Pathways

Caption: Synthetic pathway for this compound.

Caption: Hypothetical monoamine release mechanism of action.

Conclusion and Future Directions

While this compound is currently cataloged as a chemical intermediate, its structural characteristics point towards a potential interaction with monoamine transporters, a class of targets with significant therapeutic relevance. The pharmacology of the structurally similar compound, naphthylisopropylamine, suggests that this compound could function as a serotonin, norepinephrine, and dopamine releasing agent.

Future research should focus on validating this hypothesis through a systematic evaluation of its in vitro and in vivo pharmacology. Specifically, determining its binding affinities and functional activities at monoamine transporters and key CNS receptors is a critical first step. Such studies will clarify whether this compound or its derivatives hold potential as pharmacological tools or therapeutic leads.

References

- 1. Naphthylaminopropane [medbox.iiab.me]

- 2. Serotonin Transporter Structure Revealed | Technology Networks [technologynetworks.com]

- 3. Structure Modeling of the Norepinephrine Transporter [mdpi.com]

- 4. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antidepressant Target-Serotonin Transporter Reveals Its Shape [creativebiomart.net]

- 7. Naphthylaminopropane - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 3-(Naphthalen-1-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a common synthetic route for the chemical intermediate, 3-(Naphthalen-1-yl)propan-1-amine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and data from analogous structures. Detailed, standardized experimental protocols for its synthesis and characterization are also provided to guide researchers in their work with this molecule.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a naphthalen-1-yl group and a propyl-1-amine chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.2 | d | 1H | Ar-H |

| ~ 7.8 - 7.9 | d | 1H | Ar-H |

| ~ 7.4 - 7.6 | m | 4H | Ar-H |

| ~ 7.3 - 7.4 | t | 1H | Ar-H |

| ~ 3.1 - 3.2 | t | 2H | -CH₂-Ar |

| ~ 2.8 - 2.9 | t | 2H | -CH₂-NH₂ |

| ~ 1.9 - 2.1 | quint | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.5 - 2.5 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.0 | Ar-C (quaternary) |

| ~ 134.0 | Ar-C (quaternary) |

| ~ 131.5 | Ar-C (quaternary) |

| ~ 129.0 | Ar-CH |

| ~ 127.5 | Ar-CH |

| ~ 126.0 | Ar-CH |

| ~ 125.5 | Ar-CH |

| ~ 124.0 | Ar-CH |

| ~ 123.5 | Ar-CH |

| ~ 122.0 | Ar-CH |

| ~ 42.0 | -CH₂-NH₂ |

| ~ 34.0 | -CH₂-Ar |

| ~ 31.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad (two bands) | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| ~ 1600 | Medium to Weak | N-H bend (scissoring) |

| 1450 - 1580 | Medium to Strong | C=C stretch (aromatic ring) |

| 1020 - 1250 | Medium | C-N stretch (aliphatic amine)[1] |

| 770 - 810 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 185 | Moderate | [M]⁺ (Molecular Ion) |

| 156 | High | [M - CH₂NH₂]⁺ |

| 141 | High | [Naphthyl-CH₂]⁺ (Tropylium-like ion) |

| 128 | Moderate | [Naphthalene]⁺ |

| 30 | High (often base peak) | [CH₂NH₂]⁺ |

For electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 186.1.[2]

Experimental Protocols

The following are detailed, standard methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Reductive Amination

This protocol describes a common and direct method for synthesizing the title compound.[2]

Materials:

-

3-(Naphthalen-1-yl)propanal

-

Ammonia (7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-(naphthalen-1-yl)propanal (1.0 eq) in anhydrous methanol.

-

To the stirred solution, add a 7N solution of ammonia in methanol (5.0 eq).

-

Stir the mixture at room temperature for 2 hours to facilitate imine formation.

-

In a separate container, carefully dissolve sodium cyanoborohydride (1.5 eq) in anhydrous methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the resulting aqueous residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Prepare a sample by dissolving 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

Acquire the ¹³C NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 scans.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with a Diamond ATR accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid, purified this compound onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Prepare a dilute solution of the purified compound in a volatile solvent such as dichloromethane or methanol (approximately 1 mg/mL).

-

Inject 1 µL of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column (e.g., a 30 m nonpolar capillary column).

-

The separated compound enters the mass spectrometer and is ionized by a 70 eV electron beam.

-

The resulting fragments are separated by the mass analyzer, and a mass spectrum is recorded.

Mandatory Visualizations

The following diagrams illustrate the synthetic and analytical workflow, as well as the structural basis for the predicted spectroscopic data.

Caption: Workflow for the synthesis and spectroscopic analysis.

Caption: Correlation of molecular structure with predicted signals.

References

An In-depth Technical Guide to the Therapeutic Potential of 3-(Naphthalen-1-yl)propan-1-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(naphthalen-1-yl)propan-1-amine represent a promising class of compounds with significant therapeutic potential, primarily as modulators of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the core therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The structural similarity of these analogs to established pharmaceutical agents, such as the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, underscores their potential in the development of novel treatments for a range of neurological and psychiatric disorders.

Core Therapeutic Targets

The primary therapeutic utility of this compound analogs lies in their ability to interact with key proteins involved in monoamine neurotransmission. The principal targets identified are the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET) . A secondary, yet potentially significant, target is Monoamine Oxidase (MAO) .

Serotonin and Norepinephrine Transporters (SERT and NET)

SERT and NET are integral membrane proteins responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs. Given that analogs of this compound are structurally related to the SNRI duloxetine, they are potent inhibitors of both SERT and NET. The affinity of these compounds for SERT and NET is a key determinant of their pharmacological profile.

Monoamine Oxidase (MAO)

Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines, including serotonin and norepinephrine. Inhibition of MAO prevents the breakdown of these neurotransmitters, leading to their increased availability. While the primary mechanism of action for this compound analogs appears to be transporter inhibition, the potential for MAO inhibition as a secondary or synergistic activity warrants investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data for representative this compound analogs and the parent compound, duloxetine, against their primary therapeutic targets.

Table 1: Binding Affinities (Ki) and IC50 Values for SERT and NET

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| Duloxetine | Human SERT | 0.8 | - | [1] |

| Human NET | 7.5 | - | [1] | |

| Venlafaxine | Human SERT | 82 | - | [1] |

| Human NET | 2480 | - | [1] | |

| (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) | Human SERT | 2.1 | - | |

| Human NET | 1.5 | - | ||

| Human DAT | 61 | - |

Table 2: Ex Vivo Transporter Inhibition (ED50) and Monoamine Depletion Blockade (ED50)

| Compound | Assay | ED50 (mg/kg) | Reference |

| Duloxetine | Rat SERT Binding | 0.03 | [1] |

| Rat NET Binding | 0.7 | [1] | |

| p-chloramphetamine-induced 5-HT depletion | 2.3 | [1] | |

| 6-hydroxydopamine-induced NE depletion | 12 | [1] | |

| Venlafaxine | Rat SERT Binding | 2 | [1] |

| Rat NET Binding | 54 | [1] | |

| p-chloramphetamine-induced 5-HT depletion | 5.9 | [1] | |

| 6-hydroxydopamine-induced NE depletion | 94 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the key pharmacological assays used to determine their activity at the identified therapeutic targets.

Synthesis of this compound Analogs

A general and versatile method for the synthesis of this compound and its N-substituted analogs is through reductive amination.

General Protocol for Reductive Amination:

-

Imine Formation: To a solution of 3-(naphthalen-1-yl)propanal (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1 eq) should be added to liberate the free amine. The reaction mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the corresponding imine or enamine intermediate.

-

Reduction: The reducing agent, sodium borohydride (NaBH4, 1.5 eq) or sodium cyanoborohydride (NaBH3CN, 1.5 eq), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-12 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is then basified with a 1M NaOH solution to a pH of >10 and extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound analog.

Pharmacological Assays

This protocol describes a competitive binding assay to determine the affinity of test compounds for SERT and NET.

Materials:

-

Cell membranes prepared from cells stably expressing human SERT or NET.

-

Radioligand: [³H]Citalopram for SERT or [³H]Nisoxetine for NET.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known SERT or NET inhibitor (e.g., 10 µM paroxetine for SERT, 10 µM desipramine for NET).

-

96-well microplates.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M), and 50 µL of the radioligand at a final concentration approximately equal to its Kd value.

-

Incubation: Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a continuous fluorometric assay to measure the inhibition of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine or p-tyramine).

-

Horseradish peroxidase (HRP).

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

-

Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation: Prepare a working solution containing the MAO substrate, HRP, and Amplex® Red in the assay buffer.

-

Assay Setup: To the wells of a 96-well black microplate, add 20 µL of the test compound at various concentrations.

-

Enzyme Addition: Add 80 µL of the MAO-A or MAO-B enzyme solution to each well.

-

Incubation and Measurement: Immediately add 100 µL of the working solution to initiate the reaction. The fluorescence is measured kinetically over 30-60 minutes at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is determined for each concentration of the test compound. The percent inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes described in this guide.

Caption: Mechanism of action of this compound analogs.

Caption: Workflow for the synthesis via reductive amination.

Caption: Experimental workflow for the radioligand binding assay.

Conclusion

Analogs of this compound are a compelling class of compounds for drug discovery, with well-defined therapeutic targets in the monoamine transporter family. Their potent inhibitory activity at both SERT and NET positions them as strong candidates for the development of novel antidepressants, anxiolytics, and treatments for other CNS disorders. The potential for dual-target engagement, and possibly synergistic MAO inhibition, offers a promising avenue for achieving enhanced therapeutic efficacy. The experimental protocols provided herein offer a robust framework for the synthesis and pharmacological evaluation of new chemical entities within this structural class, facilitating further research and development in this area.

References

An In-depth Technical Guide to the Reactivity of the Primary Amine in 3-(Naphthalen-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the primary amine group in 3-(naphthalen-1-yl)propan-1-amine, a versatile building block in medicinal chemistry and materials science. The document details the fundamental reactivity, including basicity and nucleophilicity, and explores key synthetic transformations such as acylation, alkylation, and Schiff base formation. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this compound in research and development. Furthermore, this guide elucidates the role of naphthalene-containing compounds in modulating critical biological pathways, with a specific focus on the inhibition of the STAT3 signaling pathway, a key target in cancer therapy.

Introduction

This compound is a primary amine featuring a naphthalene moiety, which imparts unique physicochemical properties and biological activities to its derivatives. The lone pair of electrons on the nitrogen atom of the primary amine group makes it a key reactive center, allowing for a wide array of chemical modifications. This reactivity has been harnessed to synthesize a diverse range of compounds with applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.[1][2] This guide serves as a technical resource for researchers, providing detailed information on the chemical behavior of this compound and its application in the synthesis of novel functional molecules.

Core Reactivity of the Primary Amine

The reactivity of the primary amine in this compound is principally governed by its basicity and nucleophilicity.

2.1. Basicity

The primary amine functionality imparts basic properties to the molecule. The predicted pKa of the conjugate acid of this compound is approximately 10.22. This value indicates that it is a moderately strong base, capable of readily accepting a proton to form the corresponding ammonium salt. This basicity is a critical consideration in designing reaction conditions and in the formulation of derivatives for pharmaceutical applications.

2.2. Nucleophilicity

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it an effective nucleophile. This allows it to readily attack electron-deficient centers, forming the basis for a variety of important chemical transformations. The nucleophilic character of the amine is central to the reactions discussed in the subsequent sections.

Key Synthetic Transformations

The nucleophilic nature of the primary amine in this compound allows for its facile derivatization through several key reactions.

3.1. Acylation

Primary amines readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental in peptide synthesis and for the modification of biological activity.

3.2. Alkylation

N-alkylation of the primary amine can be achieved using alkyl halides. This reaction can proceed to form secondary, tertiary amines, and even quaternary ammonium salts. Careful control of reaction conditions is necessary to achieve selective mono-alkylation.

3.3. Schiff Base Formation

The condensation reaction of the primary amine with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. This reversible reaction is often catalyzed by acid and is crucial for the synthesis of various heterocyclic compounds and biologically active molecules.

Quantitative Data Summary

The following table summarizes the available quantitative data for the key reactions of this compound and its close analogs. It is important to note that specific yields for the target molecule are not widely reported in the literature; therefore, some data is derived from analogous reactions.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

| Acylation | 1-Naphthalene acetic acid, 2-aminothiazole, EDCI, triethylamine | 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide | Not specified, but a detailed protocol is available. | [3] |

| Acylation | N-protected aminoacylbenzotriazole, various amines, water, microwave | N-acylated amines | 94% (for a similar reaction) | [3] |

| Alkylation | Azide precursor, various amines | N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | High yields | [4] |

| Schiff Base Formation | 1-Naphthylamine hydrochloride, benzaldehyde, acetic acid, ethanol | N-[(E)-Phenylmethylene]Naphthalene-1-Amine | 90.82% | [5] |

| Schiff Base Formation | 1-Naphthylamine hydrochloride, naphthalene-1-carbaldehyde, acetic acid, ethanol | N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine | 84.76% | [5] |

| Schiff Base Formation | 1-Naphthylamine hydrochloride, 2-furfuraldehyde, acetic acid, ethanol | N-[(E)-2-Furylmethylene]Naphthalene-1-Amine | 79.59% | [5] |

Experimental Protocols

5.1. Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of the parent amine.

-

Reaction Workflow:

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]

The Versatility of 3-(Naphthalen-1-yl)propan-1-amine: A Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. 3-(Naphthalen-1-yl)propan-1-amine emerges as a privileged building block, underpinning the structure of a diverse array of biologically active compounds. Its unique combination of a lipophilic naphthalene moiety and a flexible propylamine chain provides a foundation for designing molecules with tailored pharmacological profiles. This technical guide delves into the synthesis, key applications, and biological significance of this compound, offering a comprehensive resource for researchers in the field of drug discovery. The primary focus will be on its role in the development of α1-adrenergic receptor antagonists, exemplified by the clinical drug Naftopidil, as well as its emerging potential in other therapeutic areas such as oncology and neuroscience.

Physicochemical Properties

The structural attributes of this compound, including its moderate lipophilicity and basic amino group, are key determinants of its utility as a drug scaffold. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with various biological targets.

| Property | Value |

| Molecular Formula | C13H15N |

| Molecular Weight | 185.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 24781-50-8[1][2] |

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several strategic routes, with reductive amination being one of the most direct and commonly employed methods.[3]

Experimental Protocol: Reductive Amination of 3-(Naphthalen-1-yl)propanal

Materials:

-

3-(Naphthalen-1-yl)propanal

-

Ammonia (solution in a suitable solvent, e.g., methanol)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol or Ethanol

-

Acetic acid (optional, to facilitate imine formation)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 3-(naphthalen-1-yl)propanal in methanol, add a solution of ammonia.

-

Stir the mixture at room temperature. A few drops of acetic acid can be added to catalyze the formation of the intermediate imine.

-

After a designated period, cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Application in the Synthesis of α1-Adrenergic Receptor Antagonists: The Case of Naftopidil

One of the most prominent applications of the this compound scaffold is in the synthesis of Naftopidil, a selective α1D/α1A-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[4]

Synthesis of Naftopidil

The synthesis of Naftopidil involves the reaction of a 3-(naphthalen-1-yloxy)propane derivative with 1-(2-methoxyphenyl)piperazine. A common route starts from 3-(1-naphthyloxy)-1,2-epoxypropane.

Experimental Protocol: Synthesis of Naftopidil

Materials:

-

3-(1-Naphthyloxy)-1,2-epoxypropane

-

1-(2-Methoxyphenyl)piperazine

-

Ethanol or isopropanol

-

Toluene (optional, as a solvent)

Procedure:

-

Dissolve 3-(1-naphthyloxy)-1,2-epoxypropane and 1-(2-methoxyphenyl)piperazine in a suitable organic solvent such as ethanol or isopropanol.[5]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.[5]

-

Upon completion, cool the reaction mixture to room temperature, which may induce crystallization of the product.[5]

-

If necessary, cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by filtration and wash with cold solvent.

-

The crude Naftopidil can be purified by recrystallization from a suitable solvent like isopropanol to yield a crystalline solid.[5]

Biological Activity and Structure-Activity Relationships (SAR)

α1-Adrenergic Receptor Antagonism

Naftopidil and its analogs exhibit potent and selective antagonism at α1-adrenergic receptors, particularly the α1D and α1A subtypes, which are prevalent in the prostate and bladder neck.[6] This selectivity is thought to contribute to its efficacy in alleviating the symptoms of BPH with a potentially favorable side-effect profile compared to non-selective α1-blockers.[6]

Table 1: Binding Affinity of Naftopidil and Reference α1-Antagonists

| Compound | Target | Ki (nM) | Reference |

| Naftopidil | α1-Adrenoceptor (prostate) | 11.6 | [7] |

| Naftopidil | α2-Adrenoceptor (prostate) | 70.0 | [7] |

| Prazosin | α1-Adrenoceptor (prostate) | ~1 | [7] |

| Terazosin | α1-Adrenoceptor (prostate) | ~10 | [7] |

| Bunazosin | α1-Adrenoceptor (prostate) | ~2.5 | [7] |

The structure-activity relationship (SAR) of aryloxypropanolamine-based α-blockers highlights the importance of the secondary amine and the stereochemistry of the hydroxyl-bearing carbon for optimal receptor affinity.[8][9]

Anticancer Activity

Emerging research has highlighted the potential of Naftopidil and its analogs as anticancer agents. These compounds have demonstrated cytostatic and cytotoxic effects in various cancer cell lines, often through mechanisms independent of α1-adrenergic receptor blockade.[10]

Table 2: In Vitro Anticancer Activity of Naftopidil

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | ~20 | [10] |

| PC-3 | Prostate Cancer | ~30 | [10] |

| NCI-H28 | Mesothelioma | >50 (cytotoxic) | [10] |

| NCI-H2052 | Mesothelioma | >50 (cytotoxic) | [10] |

| NCI-2452 | Mesothelioma | >50 (cytotoxic) | [10] |

| MSTO-211H | Mesothelioma | >50 (cytotoxic) | [10] |

The development of Naftopidil analogs has been pursued to enhance their anticancer potency.[10]

Serotonin Transporter (SERT) Inhibition

The this compound scaffold has also been explored for its potential as a selective serotonin reuptake inhibitor (SSRI). While specific compounds and their activities are still under investigation, the structural similarity to known SERT inhibitors suggests this is a promising area for future drug development.

Pharmacokinetics

The pharmacokinetic profile of Naftopidil has been studied in both preclinical and clinical settings.

Table 3: Pharmacokinetic Parameters of Naftopidil in Humans (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~17% | [11] |

| Tmax | - | - |

| Cmax | - | - |

| Half-life (t1/2) | 5.4 ± 3.2 hours | [11] |

The relatively low oral bioavailability suggests a significant first-pass metabolism.[11]

Signaling Pathways and Experimental Workflows

α1-Adrenergic Receptor Signaling Pathway

The antagonism of α1-adrenergic receptors by compounds derived from this compound, such as Naftopidil, blocks the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine. This leads to smooth muscle relaxation.

Experimental Workflow for Drug Discovery

The journey from a core building block like this compound to a clinical candidate involves a systematic and multi-stage process.

Conclusion

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives, ranging from α1-adrenergic receptor antagonism to potential anticancer and CNS effects, underscore its importance. This technical guide provides a foundational understanding of this key building block, offering valuable insights for the design and synthesis of next-generation therapeutics. Further exploration of the structure-activity relationships of novel derivatives is warranted to fully exploit the therapeutic potential of this versatile molecular framework.

References

- 1. This compound | 24781-50-8 [sigmaaldrich.com]

- 2. This compound | 24781-50-8 [amp.chemicalbook.com]

- 3. This compound | 24781-50-8 | Benchchem [benchchem.com]

- 4. N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine | Sigma-Aldrich [sigmaaldrich.cn]

- 5. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]

- 6. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 7. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SAR and Synthesis of adrenergic blockers | PPTX [slideshare.net]

- 9. mlsu.ac.in [mlsu.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 3-(Naphthalen-1-yl)propan-1-amine and Its Derivatives

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

3-(Naphthalen-1-yl)propan-1-amine is a primary amine featuring a naphthalene moiety connected to a propyl amine chain. This structural motif serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. The lipophilic naphthalene group and the reactive primary amine provide opportunities for diverse chemical modifications, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and biological activities of this compound and its key derivatives, with a focus on their therapeutic potential.

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes. The most common methods include reductive amination and multi-component reactions.

Synthetic Methodologies

Reductive Amination: A direct and widely used method for the synthesis of this compound involves the reductive amination of 3-(naphthalen-1-yl)propanal.[1] In this two-step, one-pot process, the aldehyde precursor reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1] Sodium cyanoborohydride (NaBH₃CN) is a commonly employed reducing agent for this transformation due to its selectivity for imines over aldehydes.[1]

Another approach involves the Friedel-Crafts acylation of naphthalene. The resulting acylnaphthalene can then be subjected to a series of reductions and functional group manipulations to yield the target propanamine.

Mannich-type Reactions: While not a direct synthesis of the core molecule, Mannich-type reactions are utilized to synthesize precursors and analogs. For instance, the reaction of 1-acetylnaphthalene, paraformaldehyde, and dimethylamine hydrochloride in refluxing ethanol yields 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, a key intermediate for further derivatization.[1][2]

Experimental Protocols

General Procedure for Reductive Amination of 3-(Naphthalen-1-yl)propanal: To a solution of 3-(naphthalen-1-yl)propanal in methanol, an excess of ammonia in methanol is added. The mixture is stirred at room temperature for a specified period to allow for imine formation. Sodium cyanoborohydride is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate method, such as column chromatography, to yield this compound.

General Procedure for the Synthesis of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride (Precursor): A mixture of 1-acetylnaphthalene (0.15 mol), dimethylamine hydrochloride (0.19 mol), and paraformaldehyde (0.08 mol) is prepared in 95% ethanol (40 mL).[2] A catalytic amount of concentrated hydrochloric acid (0.3 mL) is added, and the mixture is refluxed for 2 hours.[2] The reaction mixture is then cooled, and acetone (100 mL) is added while the solution is still warm.[2] The solution is cooled to room temperature and then chilled overnight in a refrigerator.[2] The resulting white solid precipitate is filtered and washed with acetone to afford 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride.[2]

Analytical Characterization

The structural elucidation of this compound and its derivatives is primarily achieved through spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound typically shows signals for the naphthalene ring protons in the aromatic region (δ 7.5-8.3 ppm) and the propyl amine chain protons in the aliphatic region (δ 2.6-3.1 ppm).[1]

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the carbons of the naphthalene ring and the three carbons of the propylamine side chain.[1]

Mass Spectrometry (MS):

-

Electron ionization (EI) mass spectrometry of this compound often results in a prominent molecular ion peak (M⁺) at m/z 185.[1]

-

A characteristic fragmentation pattern involves the cleavage of the bond alpha to the amine group.[1]

-

For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show a peak for the protonated molecule [M+H]⁺ at an m/z of approximately 186.1.[1]

Biological Activities and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively investigated for a variety of therapeutic applications.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression and mutations of EGFR are implicated in the progression of various cancers.

Mechanism of Action: Naphthalene-based compounds have been designed to target the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. This disruption of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data for Anticancer Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-substituted triazole spirodienone derivatives | MDA-MB-231 | 0.03 - 0.26 | |

| Naphthalene-substituted triazole spirodienone derivatives | Hela | 0.07 - 0.72 | |

| Naphthalene-substituted triazole spirodienone derivatives | A549 | 0.08 - 2.00 | |

| 1-(3,4,5-trimethoxyphenyl)naphtho[2,1-b]furan derivative | Colon cancer cell line | 0.5 | |

| 1-(3,4,5-trimethoxyphenyl)naphtho[2,1-b]furan derivative | Liver cancer cell line | 0.7 |

Antimicrobial Activity

Various derivatives of this compound have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: The lipophilic nature of the naphthalene ring is thought to facilitate the penetration of these compounds through microbial cell membranes. The specific mechanisms of action can vary depending on the structural modifications of the derivatives.

Quantitative Data for Antimicrobial Derivatives:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Amide-coupled naphthalene scaffolds | Escherichia coli | 12.5 - 100 | |

| Amide-coupled naphthalene scaffolds | Pseudomonas aeruginosa | 12.5 - 100 | |

| Amide-coupled naphthalene scaffolds | Staphylococcus aureus | 12.5 - 100 | |

| Amide-coupled naphthalene scaffolds | Streptococcus pyogenes | 12.5 - 100 | |

| 1,3,4-oxadiazole derivatives | Candida krusei | 64 |

Anti-inflammatory Activity

Naphthalene derivatives have also demonstrated potent anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators and signaling pathways.

Mechanism of Action: The anti-inflammatory effects of these derivatives are often attributed to the inhibition of pro-inflammatory enzymes and cytokines. Some derivatives have been shown to suppress the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Quantitative Data for Anti-inflammatory Derivatives:

| Compound | Assay | IC₅₀ (µM) | Reference |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Inhibition of lysozyme release | - | [3] |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Inhibition of L-type Ca²⁺ current | 0.8 | [3] |

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with key cellular signaling pathways.

EGFR Signaling Pathway

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Naphthalene_Derivative [label="Naphthalene\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR; EGFR -> Grb2; Grb2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K; PI3K -> PIP3 [label="PIP2"]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Proliferation; Naphthalene_Derivative -> EGFR [arrowhead=tee, color="#EA4335", style=dashed]; }

Caption: EGFR signaling pathway and the inhibitory action of naphthalene derivatives.

NF-κB and MAPK Signaling Pathways